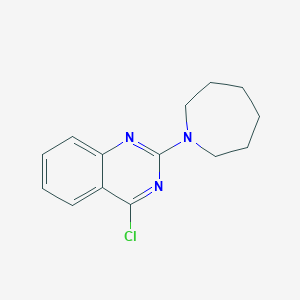

2-(Azepan-1-yl)-4-chloroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azepan-1-yl)-4-chloroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring The presence of the azepane ring, a seven-membered nitrogen-containing ring, adds unique properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-4-chloroquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline, which can be obtained from commercially available starting materials.

Formation of Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction. This involves reacting 4-chloroquinazoline with an appropriate azepane derivative under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-4-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinazoline derivatives with different oxidation states.

Cyclization Reactions: The azepane ring can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Cyclization Reactions: Cyclization reactions often require catalysts such as palladium or copper salts.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, oxidized or reduced derivatives, and complex ring systems incorporating the azepane moiety.

Scientific Research Applications

2-(Azepan-1-yl)-4-chloroquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other pharmacologically active agents.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-4-chloroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The azepane ring and the quinazoline core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(Azepan-1-yl)-2-phenylethylamine

- 5-(Azepan-1-yl)pentan-1-amine

- 6-Azepan-1-ylpyridin-3-amine

Uniqueness

2-(Azepan-1-yl)-4-chloroquinazoline stands out due to the presence of both the azepane ring and the chloroquinazoline core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for a wide range of synthetic and research purposes.

Biological Activity

2-(Azepan-1-yl)-4-chloroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

This compound has the following chemical structure:

- Molecular Formula : C11H12ClN3

- CAS Number : 134961-18-5

The presence of the azepane ring and the chloro group contributes to its biological activity, influencing interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cancer proliferation. Notably, it acts as an inhibitor of the β-catenin/Tcf-4 pathway, which is crucial in colorectal cancer development. This pathway is often activated in cancers due to mutations in the adenomatous polyposis coli (APC) gene, leading to uncontrolled cell growth .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines with IC50 values typically below 30 nM, indicating strong potency against cancer cells .

Case Studies

- Colorectal Cancer : In a study focusing on colorectal cancer, compounds similar to this compound demonstrated effective inhibition of tumor growth in xenograft models. The compound's ability to inhibit β-catenin signaling was linked to reduced expression of cyclin D1 and c-myc, both of which are critical for cell cycle progression .

- Other Cancers : Additional studies have explored its effects on breast and prostate cancer cell lines, where it similarly inhibited cell growth and induced apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other quinazoline derivatives:

| Compound | IC50 (nM) | Target Pathway | Cancer Type |

|---|---|---|---|

| This compound | <30 | β-catenin/Tcf-4 | Colorectal |

| 2-(4-Difluoropiperidin-1-yl) quinazoline | <25 | G9a | Breast |

| 7-Aminoalkoxy quinazoline | <20 | G9a | Prostate |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for its therapeutic application. Toxicological assessments have shown manageable safety profiles at therapeutic doses, although further studies are required to fully understand its long-term effects .

Properties

IUPAC Name |

2-(azepan-1-yl)-4-chloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRWQUEECRKOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576949 |

Source

|

| Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134961-18-5 |

Source

|

| Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.